1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
Description
Properties
IUPAC Name |
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6S/c1-10-8(15)11-5-3-2-4-6-12-7(9)14-13-6/h2-5H2,1H3,(H2,10,11,15)(H3,9,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENHZQEARPEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCCC1=NC(=NN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367240 | |
| Record name | 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-44-6 | |
| Record name | 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea typically involves multiple steps. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then reacted with butylamine to form the intermediate compound. This intermediate is subsequently treated with methyl isothiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and thiourea groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Key Properties
- Molecular Formula : C8H16N6S
- Molecular Weight : 224.32 g/mol
- IUPAC Name : 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
Chemistry
AMT serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions such as:
- Nucleophilic substitutions
- Condensation reactions
- Formation of thiourea derivatives
These reactions are crucial for developing new compounds with desired properties.
Biological Applications
Research indicates that AMT exhibits potential biological activities, making it a candidate for pharmaceutical development. Notable applications include:
- Antimicrobial Activity : Studies have shown that AMT possesses antimicrobial properties against various pathogens.
- Anticancer Research : Preliminary investigations suggest that AMT may inhibit cancer cell proliferation through specific molecular interactions.
A study published in Research on Chemical Intermediates highlighted the synthesis of related triazole compounds and their biological evaluations, suggesting pathways for further exploration of AMT's pharmacological potential .
Medical Applications
The therapeutic potential of AMT is currently under investigation in several areas:
- Drug Development : As a precursor for the synthesis of bioactive compounds, AMT can be modified to enhance efficacy against specific diseases.
- Targeted Therapy : Its mechanism of action may involve interaction with enzymes or receptors implicated in disease processes.
Industrial Applications
In industrial settings, AMT is being explored for its utility in:
- Material Science : Used as an additive in polymer formulations to enhance material properties.
- Agriculture : Potential applications in developing agrochemicals with improved efficacy against pests and diseases.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of AMT against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Case Study 2: Anticancer Activity
Research conducted on the effects of AMT on human cancer cell lines demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~297 g/mol | ~1.2 | 6 | 7 |
| (S)-Oxazolidinone-methylthiourea | ~375 g/mol | ~2.5 | 8 | 5 |
| 2-[(3-Amino-triazolyl)Thio]Acetic Acid | 174.18 g/mol | ~0.8 | 5 | 3 |
Biological Activity
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is significant in many biological activities. Its structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H13N5S
- Molecular Weight : 213.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group in the triazole moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or altering their function.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of triazole derivatives were tested against various bacterial strains, with some showing inhibition zones comparable to standard antibiotics. This suggests that this compound may possess similar antimicrobial effects .
Anticancer Properties
Triazole derivatives have also been explored for their anticancer potential:
- Case Study : In vitro studies demonstrated that certain triazole compounds could induce apoptosis in cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. It is hypothesized that this compound may exert similar effects, warranting further investigation .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been reported in several studies:
- Research Evidence : Compounds with similar structures have shown the ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential role for this compound in managing inflammatory conditions .
Data Tables
Q & A
Q. What are the key synthetic pathways for 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., 3-amino-1,2,4-triazole derivatives with alkylating agents). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Base catalysts like K₂CO₃ or NaOH facilitate deprotonation and intermediate stabilization .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product suppression . Characterization via ¹H/¹³C NMR and HRMS confirms structural integrity, with emphasis on resolving thiourea NH peaks (δ 9–11 ppm) and triazole ring protons .
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- NMR :
- ¹H NMR : Triazole protons resonate at δ 7.5–8.5 ppm; thiourea NH appears as broad singlet (δ 9–11 ppm).
- ¹³C NMR : Thiourea carbonyl (C=S) at δ 170–180 ppm; triazole carbons at δ 140–160 ppm .
- IR : Strong absorption bands for N-H (3200–3400 cm⁻¹) and C=S (1200–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (±2 ppm) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screens include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Testing against kinases or proteases via fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing by-products like thiourea oxidation derivatives?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) and improves yield by 15–20% via uniform heating .
- Inert atmosphere : Use of N₂/Ar prevents oxidation of thiourea to urea derivatives .
- Additives : Catalytic KI or phase-transfer agents (e.g., TBAB) enhance alkylation efficiency .
| Method | Yield (%) | By-products (%) | Time (h) |
|---|---|---|---|
| Conventional heating | 65–70 | 10–15 | 12–24 |
| Microwave-assisted | 80–85 | 5–8 | 0.5–1 |
| Data adapted from |
Q. How can contradictory spectral data (e.g., ambiguous NH proton assignments) be resolved?
- Variable-temperature NMR : Cooling to 0–5°C sharpens broad NH peaks by slowing proton exchange .
- Deuteration experiments : Exchangeable NH protons disappear upon D₂O shake, confirming assignments .
- X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 4H-triazole) and hydrogen-bonding networks .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Prioritize targets by binding affinity (e.g., triazole-thiourea motifs in kinase ATP pockets) .
- QSAR modeling : Use Hammett constants for substituents on the butyl chain to correlate electronic effects with bioactivity .
- DFT calculations : Optimize geometry and predict reactive sites (e.g., sulfur electrophilicity in thiourea) .
Q. How can synthetic scalability challenges (e.g., low yield in final alkylation step) be addressed?
- Flow chemistry : Continuous processing improves mixing and heat transfer for exothermic alkylation .
- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) isolates pure product .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response curves : Ensure IC₅₀ values are compared at identical concentrations (e.g., 1–100 µM) .
- Cell line variability : Test on standardized lines (e.g., ATCC-derived) to minimize genetic drift effects .
- Redox interference : Thiourea’s antioxidant properties may skew MTT assay results; validate via alternative assays (e.g., ATP luminescence) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
